

Erbulozole-Mediated Apoptosis in Cancer Cells: A Technical Overview

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Compound of Interest

Compound Name: *Erbulozole*

Cat. No.: *B1671609*

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Abstract

Erbulozole is a tubulin-binding agent with demonstrated antimitotic and antineoplastic activities.^[1] As a congener of tubulozole, its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent induction of apoptosis. This technical guide provides an in-depth overview of the apoptotic induction by **Erbulozole** and its analogs in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Due to the limited publicly available data specifically for **Erbulozole**, this document leverages findings from closely related benzimidazole compounds, such as albendazole and flubendazole, to provide a comprehensive understanding of its probable mechanism of action.

Introduction

Microtubules are dynamic cytoskeletal proteins crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. **Erbulozole** belongs to a class of microtubule-targeting agents that disrupt microtubule dynamics, leading to mitotic arrest and ultimately, programmed cell death or apoptosis.^[1] Understanding the molecular mechanisms underlying **Erbulozole**-induced apoptosis is critical for its development as a potential chemotherapeutic agent.

Quantitative Data on the Effects of Erbulozole Analogs in Cancer Cells

While specific IC50 values for **Erbulozole** are not widely published, data from its analogs, albendazole and flubendazole, provide insights into the potential potency against various cancer cell lines.

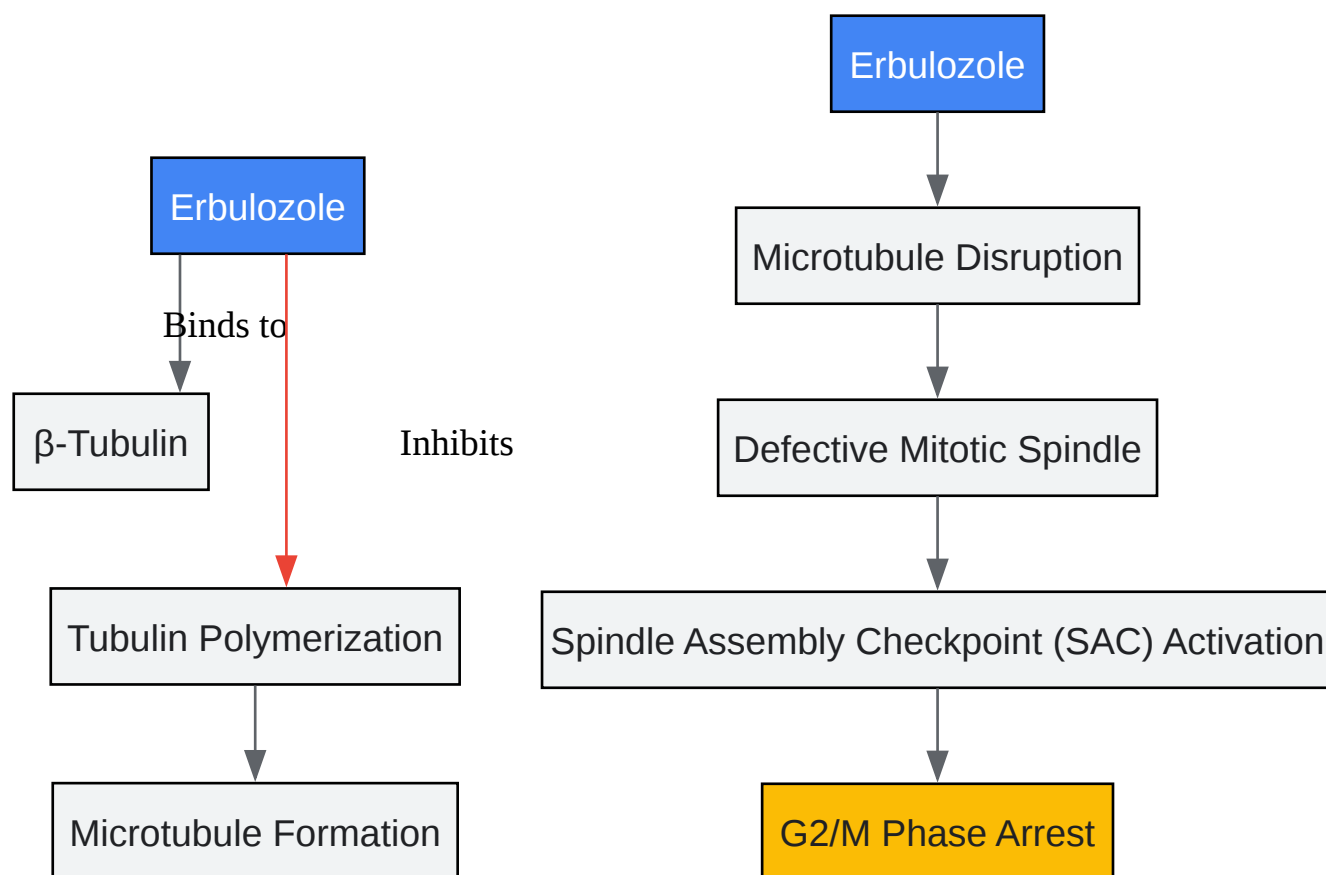
Table 1: IC50 Values of **Erbulozole** Analogs in Various Cancer Cell Lines

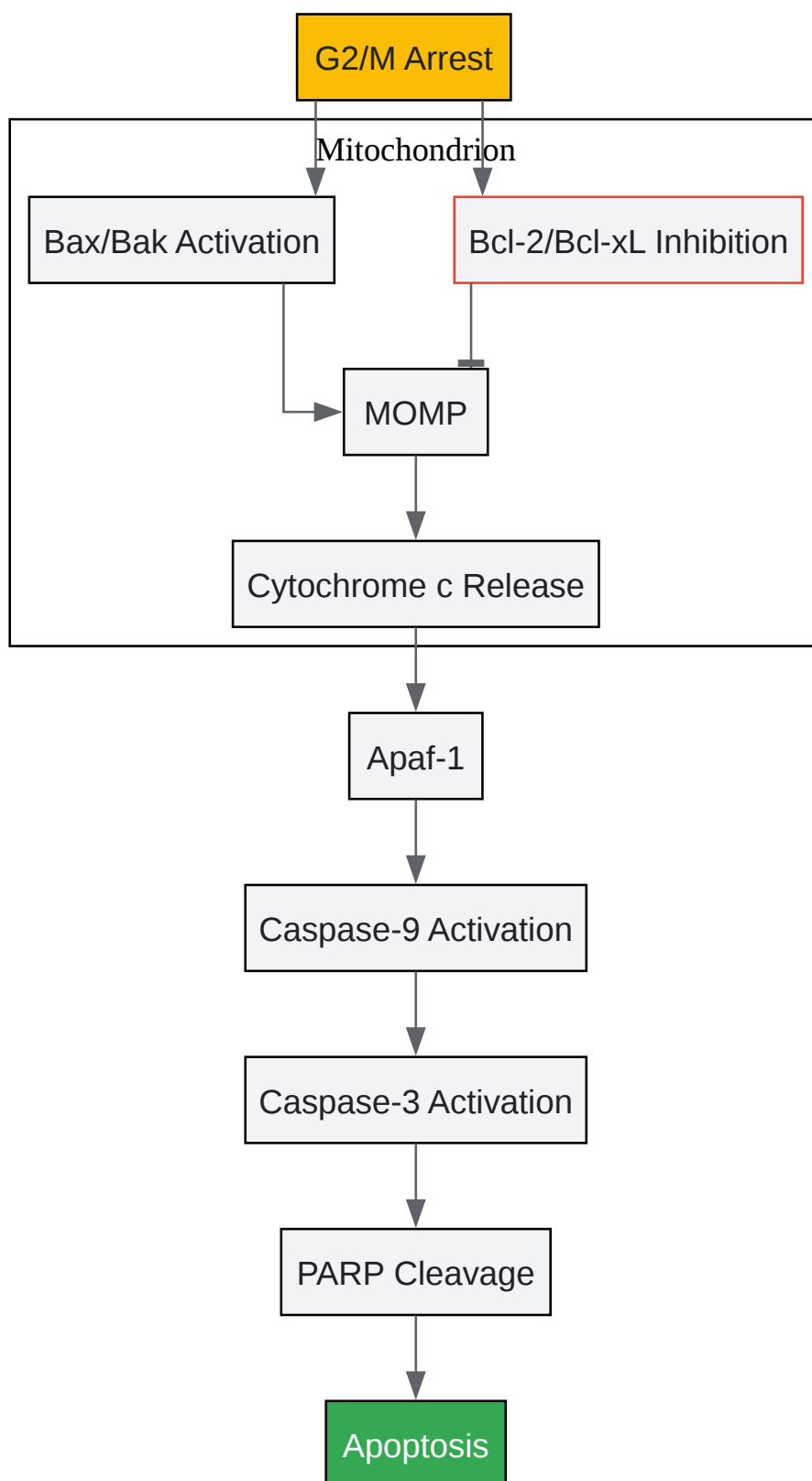
Compound	Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
Albendazole	SW1990	Pancreatic Cancer	Not specified, dose-dependent effect shown	Not specified
Albendazole	PANC-1	Pancreatic Cancer	Not specified, dose-dependent effect shown	Not specified
Albendazole	MCF-7	Breast Cancer	44.9	24
Albendazole	HNSCC (HPV-negative)	Head and Neck Squamous Cell Carcinoma	0.152 (average)	Not specified
Flubendazole	EC9706	Esophageal Squamous Cell Carcinoma	~1.8	24
Flubendazole	TE1	Esophageal Squamous Cell Carcinoma	~2.2	24

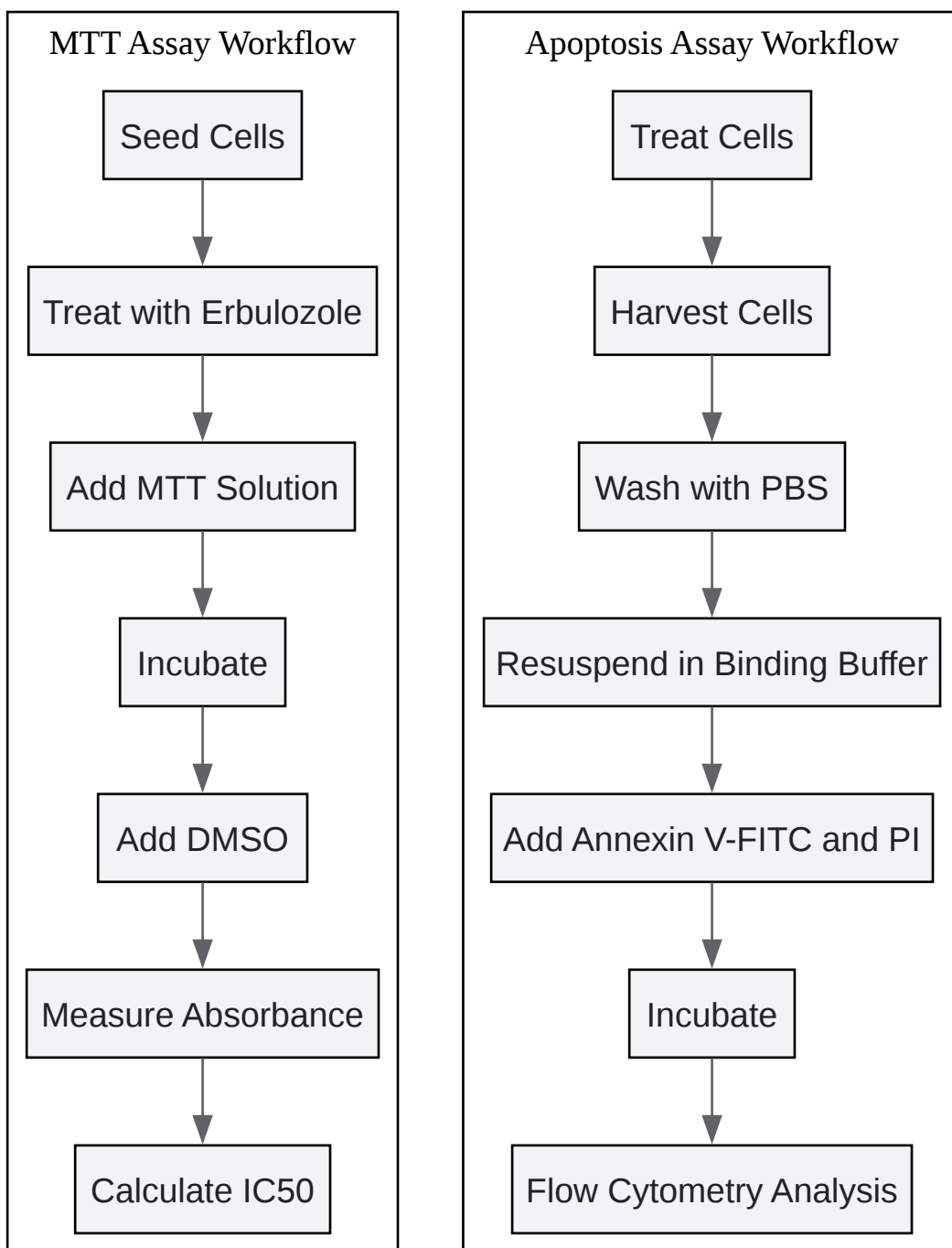
Note: The data presented is for **Erbulozole** analogs and should be considered indicative of the potential activity of **Erbulozole**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Core Mechanism of Action: Microtubule Destabilization

Erbulozole and its analogs exert their primary cytotoxic effect by binding to β -tubulin, a subunit of microtubules. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells.







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